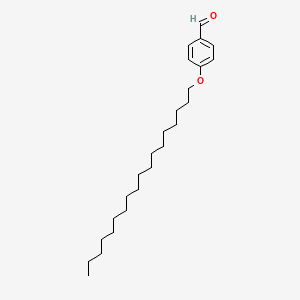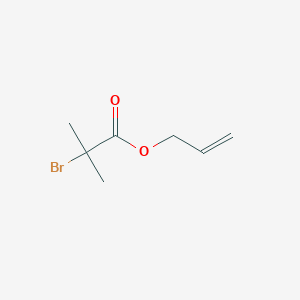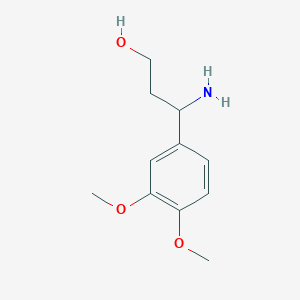
3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol
Descripción general
Descripción
3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol is a chemical compound with the molecular formula C11H17NO3 . It can be used as a reactant to synthesize (2S)-2-amino-3-[3,4-di(methoxy)phenyl]propan-1-ol (β-amino alcohol), which is a key intermediate to prepare the tetracyclic core of the Erythrina alkaloids .
Molecular Structure Analysis
The molecular structure of 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol is complex and involves various functional groups. The compound contains an amino group (-NH2), a propanol group (-CH2CH2CH2OH), and a dimethoxyphenyl group (C6H3(OCH3)2) .Aplicaciones Científicas De Investigación
Antioxidant Activity
- 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol derivatives exhibit significant antioxidant activity. For instance, aminochalcone derivatives with hydroxyl functionalities display strong antioxidant properties, as demonstrated in studies involving free radical scavenging ability tests and superoxide dismutase mimetic activity assessments (Sulpizio et al., 2016).
Structural Analyses and Conformation
- The compound has been analyzed for its conformational properties in different environments, as evident in the crystal structures of its derivatives. These structures highlight diverse molecular arrangements and interactions, contributing to our understanding of the compound's behavior in various contexts (Nitek et al., 2020).
Chemical Synthesis and Characterization
- Research has focused on the synthesis and characterization of derivatives of 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol, enhancing our knowledge of its chemical properties and potential applications. These studies involve detailed analyses using techniques like NMR, ESI-mass spectrometry, FT-IR, and UV/Vis spectroscopy (Tayade & Waghmare, 2016).
Application in Lignin Acidolysis
- The compound plays a role in the acidolysis of lignin, a process crucial in the field of biochemistry and materials science. Studies on model compounds similar to 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol have revealed insights into the mechanisms involved in lignin acidolysis, which is significant for understanding and improving biodegradable polymer processing (Yokoyama, 2015).
Antimicrobial and Antiradical Activities
- Certain derivatives of the compound exhibit antimicrobial properties against bacteria and fungi, positioning them as potential candidates for developing new antimicrobial agents. This application is particularly relevant in the pharmaceutical and medical fields (Jafarov et al., 2019).
Potential in Bioactive Compound Synthesis
- The compound and its derivatives show promise in the synthesis of bioactive compounds, including those with vasopressor activity and applications in treating hypotension and incontinence, as well as in ophthalmology (Erdmann et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-14-10-4-3-8(7-11(10)15-2)9(12)5-6-13/h3-4,7,9,13H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVKGYIUNICCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CCO)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395766 | |
| Record name | dl-beta-(3,4-dimethoxyphenyl)alaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol | |
CAS RN |
201408-35-7 | |
| Record name | dl-beta-(3,4-dimethoxyphenyl)alaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

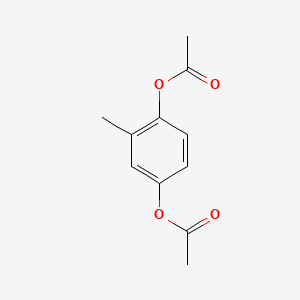
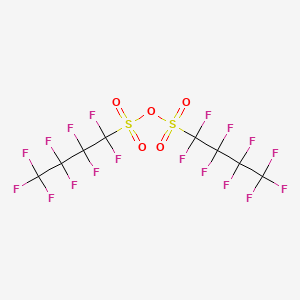

![N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B1587125.png)
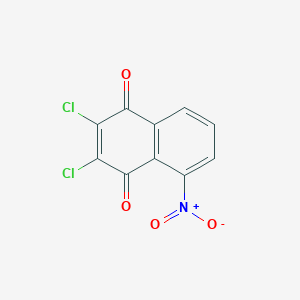

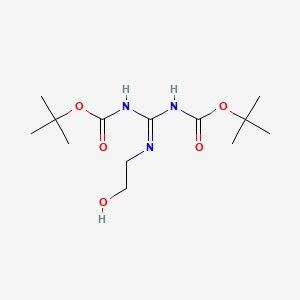
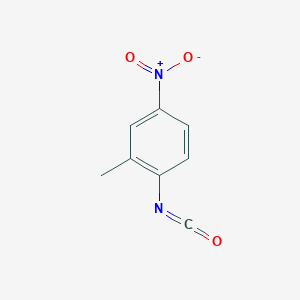
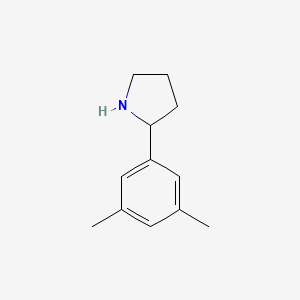
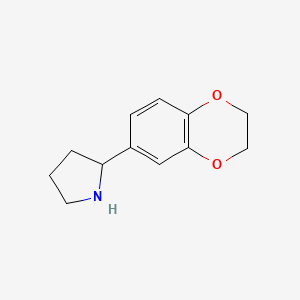
![1-Butyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1587137.png)
